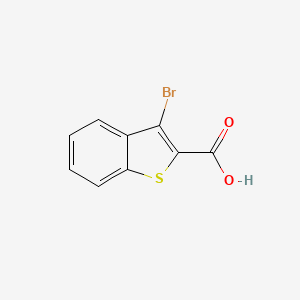

3-Bromobenzothiophene-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1-benzothiophene-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5BrO2S/c10-7-5-3-1-2-4-6(5)13-8(7)9(11)12/h1-4H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDLGTTKXEYIEMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(S2)C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90481884 | |

| Record name | 3-Bromobenzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29174-66-1 | |

| Record name | 3-Bromobenzothiophene-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90481884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromobenzothiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Bromobenzothiophene-2-carboxylic acid physical properties

An In-Depth Technical Guide to the Physical Properties of 3-Bromobenzothiophene-2-carboxylic Acid

Prepared by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, a key heterocyclic compound utilized in pharmaceutical synthesis and materials science. This document is intended for researchers, scientists, and drug development professionals, offering detailed data on the compound's identity, physicochemical characteristics, spectroscopic profile, and safety protocols. By consolidating verified data with practical experimental context, this guide serves as an essential resource for the effective handling, characterization, and application of this versatile molecule.

Compound Identification and Molecular Structure

This compound is a halogenated heterocyclic compound. Its foundational structure consists of a benzothiophene core, which is a bicyclic system where a benzene ring is fused to a thiophene ring. The molecule is further functionalized with a bromine atom at the 3-position and a carboxylic acid group at the 2-position of the thiophene ring.

-

Chemical Name: this compound

-

Synonyms: 3-Bromo-1-benzothiophene-2-carboxylic acid, Benzo[b]thiophene-2-carboxylic acid, 3-bromo-[1]

Caption: Molecular structure of this compound.

Physicochemical Properties

The physical properties of a compound are critical for determining its appropriate storage, handling, and application in experimental settings. The data presented below has been aggregated from verified chemical supplier databases and peer-reviewed literature.

| Property | Value | Source(s) |

| Appearance | Off-white to light yellow or pale yellow solid | [1][6] |

| Melting Point | 275 - 281 °C | [1][2][5] |

| Boiling Point | 413.0 ± 30.0 °C (Predicted) | [1][6] |

| Density | 1.813 ± 0.06 g/cm³ (Predicted) | [1][6] |

| pKa | 2.13 ± 0.30 (Predicted) | [1] |

| Solubility | Recrystallized from hot acetone.[5] Specific solubility data is limited, but it is expected to be soluble in polar organic solvents. |

Spectroscopic Profile

Spectroscopic analysis is fundamental to verifying the identity and purity of a chemical compound. The following data provides key signatures for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): In a 400 MHz spectrometer using acetone-d6 as the solvent, the proton signals corresponding to the aromatic protons on the benzothiophene ring system appear as multiplets in the downfield region.[5]

-

δ 8.03-7.98 (m, 2H)

-

δ 7.66-7.57 (m, 2H)

-

-

¹³C NMR (Carbon NMR): The carbon spectrum, recorded at 100 MHz in acetone-d6, shows distinct signals for the carboxylic acid carbonyl carbon and the aromatic carbons.[5]

-

δ 161.8 (C=O)

-

δ 139.3, 138.6, 128.3, 125.7, 125.5, 122.7, 115.1 (Aromatic & Thiophene Carbons)

-

Infrared (IR) Spectroscopy

While a specific spectrum for this compound is not publicly available, its structure allows for the confident prediction of key IR absorptions based on its functional groups.[7]

-

O-H Stretch: A very broad and strong absorption is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[7]

-

C=O Stretch: A strong, sharp absorption should appear around 1680-1710 cm⁻¹ for the conjugated carboxylic acid carbonyl group.[7][8] Conjugation to the benzothiophene ring system typically lowers the frequency from a non-conjugated value.[7]

-

C=C Stretch: Aromatic ring stretching vibrations are expected in the 1500-1600 cm⁻¹ range.[8]

Mass Spectrometry (MS)

-

Electrospray (ES) Mass Spectrometry: Analysis by ES-MS shows a prominent peak at m/z 257, corresponding to the protonated molecule [M+H]⁺, which confirms the molecular weight of the compound.[5]

Experimental Protocol: Melting Point Determination

Objective: To accurately determine the melting point range of a solid sample of this compound using the capillary melting point method. This is a critical quality control step to assess purity.

Methodology:

-

Sample Preparation:

-

Ensure the this compound sample is completely dry and has been finely powdered using a mortar and pestle.

-

Tap the open end of a capillary tube onto the powdered sample, forcing a small amount of the solid into the tube.

-

Invert the tube and tap the sealed end gently on a hard surface to pack the solid into the bottom. Repeat until a sample column of 2-3 mm is achieved.

-

-

Apparatus Setup:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Set the apparatus to ramp up the temperature rapidly to about 20°C below the expected melting point (approx. 255°C).

-

Once the temperature stabilizes, adjust the heating rate to a slow ramp of 1-2°C per minute to ensure thermal equilibrium.

-

-

Observation and Measurement:

-

Observe the sample closely through the magnifying eyepiece.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has completely melted into a clear liquid.

-

-

Reporting:

-

The melting point is reported as the range from T₁ to T₂. For a pure sample, this range should be narrow (e.g., 277-279°C). A broad melting range often indicates the presence of impurities.

-

Caption: Workflow for Capillary Melting Point Determination.

Safety and Handling

Proper safety precautions are mandatory when handling this compound. The compound is classified with specific hazards that require appropriate engineering controls and personal protective equipment.

-

Hazard Classifications:

-

GHS Hazard Statements:

-

Precautionary Measures & PPE:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[10]

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[2][10][12]

-

Hand Protection: Wear suitable chemical-resistant gloves.[2][10]

-

Skin and Body Protection: Wear a lab coat or other protective clothing.[1][10]

-

Respiratory Protection: For operations that may generate dust, use an N95-type dust mask or a respirator.[2]

-

-

Handling: Avoid breathing dust.[10][11] Wash hands thoroughly after handling.[10] Avoid contact with skin and eyes.[12]

-

-

Storage:

Conclusion

This compound is a well-characterized solid compound with a high melting point and distinct spectroscopic features that facilitate its identification and quality assessment. Its predicted acidic nature and the physicochemical data outlined in this guide are essential for its application in synthetic chemistry, particularly in the design and development of novel pharmaceutical agents and organic materials. Adherence to the specified safety and handling protocols is critical to ensure the safe and effective use of this compound in a research and development setting.

References

-

3-Bromothiophene-2-carboxylic acid. Protheragen. [Link]

-

3-Bromothiophene-2-carboxylic acid | C5H3BrO2S. PubChem. [Link]

-

Supporting Information for a scientific article. The Royal Society of Chemistry. [Link]

-

Useful Spectroscopic Data. (General Chemistry Resource). [Link]

-

This compound (97%). Amerigo Scientific. [Link]

-

3-Bromobenzo[b]thiophene Spectra. SpectraBase. [Link]

-

CAS 29174-66-1 | this compound. Hohfronter. [Link]

-

20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

Sources

- 1. This compound& | 29174-66-1 [amp.chemicalbook.com]

- 2. This compound 97 29174-66-1 [sigmaaldrich.com]

- 3. This compound | 29174-66-1 | EBA17466 [biosynth.com]

- 4. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound& synthesis - chemicalbook [chemicalbook.com]

- 6. hoffmanchemicals.com [hoffmanchemicals.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. colapret.cm.utexas.edu [colapret.cm.utexas.edu]

- 9. fishersci.se [fishersci.se]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. cdhfinechemical.com [cdhfinechemical.com]

An In-Depth Technical Guide to 3-Bromobenzothiophene-2-carboxylic acid (CAS: 29174-66-1): A Keystone Scaffold for Medicinal Chemistry

Abstract

3-Bromobenzothiophene-2-carboxylic acid is a pivotal heterocyclic building block, distinguished by its dual-functional nature that enables sequential and site-selective modifications. The benzothiophene core is a privileged scaffold found in numerous pharmacologically active agents, making this particular derivative a high-value intermediate in drug discovery and development.[1] This guide provides an in-depth analysis of its synthesis, chemical reactivity, and applications, offering field-proven insights and detailed experimental protocols for researchers, chemists, and drug development professionals. We will explore the causality behind synthetic strategies and the practical challenges encountered during its chemical transformations, grounding all claims in verifiable literature.

Introduction: The Strategic Importance of a Dual-Functional Scaffold

The benzothiophene ring system is a cornerstone of medicinal chemistry, present in FDA-approved drugs such as the selective estrogen receptor modulator Raloxifene , the antifungal agent Sertaconazole , and the 5-lipoxygenase inhibitor Zileuton .[2][3][4][5] The inherent biological activity and favorable pharmacokinetic properties of this scaffold make its derivatives prime candidates for drug development programs.[1]

This compound (Figure 1) emerges as a particularly strategic starting material. Its structure features two orthogonal reactive sites:

-

An electron-rich thiophene ring substituted with a bromo group at the C3 position , ideal for transition-metal-catalyzed cross-coupling reactions.

-

A carboxylic acid at the C2 position , which serves as a versatile handle for amide bond formation, esterification, or conversion to other functional groups.

This dual functionality allows for the systematic construction of complex molecular libraries, where diverse functionalities can be introduced at two distinct vectors of the molecule, facilitating extensive Structure-Activity Relationship (SAR) studies.

Physicochemical and Spectroscopic Profile

A thorough characterization is the foundation of reproducible science. The key properties of this compound are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 29174-66-1 | [6] |

| Molecular Formula | C₉H₅BrO₂S | [6] |

| Molecular Weight | 257.10 g/mol | [6] |

| Appearance | Colorless to off-white solid | N/A |

| Melting Point | 275-281 °C | [2] |

| SMILES | OC(=O)c1sc2ccccc2c1Br | [6] |

| InChI Key | UDLGTTKXEYIEMM-UHFFFAOYSA-N |[6] |

Table 2: Key Spectroscopic Data

| Technique | Observed Signature | Interpretation | Reference(s) |

|---|---|---|---|

| ¹H NMR | δ 8.03-7.98 (m, 2H), 7.66-7.57 (m, 2H) | Aromatic protons on the benzo and thiophene rings. | [2] |

| ¹³C NMR | δ 161.8 (CO), 139.3, 138.6, 128.3, 125.7, 125.5, 122.7, 115.1 | Carbonyl carbon and eight aromatic/vinylic carbons. | [2] |

| Mass Spec (ESI) | m/z 257 (M+1, 100%) | Confirms the molecular weight of the compound. | [2] |

| FT-IR | ~3000 cm⁻¹ (broad), ~1700 cm⁻¹, ~1600 cm⁻¹, ~1300 cm⁻¹ | O-H stretch (carboxylic acid), C=O stretch (carbonyl), C=C stretch (aromatic), C-O stretch. |[7] |

Synthesis and Purification: A Guided Protocol

The most common and reliable synthesis of the title compound is through the electrophilic bromination of benzo[b]thiophene-2-carboxylic acid.

Mechanistic Rationale

The benzothiophene ring is an electron-rich aromatic system. Electrophilic aromatic substitution is the key transformation. The sulfur atom directs electrophiles primarily to the C3 position due to the superior stability of the resulting carbocation intermediate (the arenium ion), which is well-stabilized by resonance.[8][9][10] The reaction is typically performed in acetic acid, which serves as a polar protic solvent, with sodium acetate acting as a base to buffer the HBr generated during the reaction.

Detailed Experimental Protocol

Reaction:

-

To a solution of benzo[b]thiophene-2-carboxylic acid (1.0 eq) and anhydrous sodium acetate (2.2 eq) in glacial acetic acid (approx. 30 mL per gram of starting material), warm the mixture to 55-60 °C under a nitrogen atmosphere.

-

Slowly add a solution of bromine (5.6 eq) in glacial acetic acid dropwise over 30 minutes. Causality: The large excess of bromine ensures the reaction goes to completion, while the slow addition helps to control the exotherm and prevent side reactions.

-

Stir the reaction mixture at 55-60 °C for 24 hours. Monitor the reaction progress by TLC or LC-MS. Work-up and Purification:

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker of ice water (approx. 170 mL per gram of starting material). This will precipitate the crude product.

-

Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water (3 x 30 mL) to remove residual acetic acid and salts.

-

Wash the filter cake with cold ethanol (20 mL) to remove more soluble impurities.

-

Dry the crude solid under vacuum.

-

For final purification, recrystallize the solid from hot acetone. Causality: Acetone is an excellent choice as it effectively solubilizes the product at high temperatures but has low solubility for it at room temperature, allowing for high recovery of pure crystals.

-

Filter the pure, colorless solid and dry to a constant weight. A typical yield is around 50%.[2]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis and purification of the title compound.

Key Chemical Transformations and Synthetic Utility

The true power of this compound lies in its capacity for sequential, selective functionalization.

Reactions at the C3-Bromo Position: Suzuki-Miyaura Coupling

The C-Br bond is a prime site for palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being the most prevalent for forming C-C bonds.[11][12]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle involving oxidative addition of the Pd(0) catalyst to the C-Br bond, transmetalation of the aryl group from the boronic acid to the palladium center, and reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[11]

Expert Insights & Trustworthiness: A common failure point in Suzuki reactions involving substrates with free carboxylic acids is catalyst deactivation. The carboxylate anion can coordinate to the palladium center, inhibiting the catalytic cycle. To ensure a self-validating and robust protocol, two approaches are recommended:

-

Ester Protection: Convert the carboxylic acid to an ester (e.g., methyl or ethyl) prior to coupling. The ester can be easily hydrolyzed back to the acid post-coupling.

-

Careful Base Selection: Use a base like K₃PO₄ or K₂CO₃, which are effective but less prone to causing side reactions compared to stronger bases. An adequate amount of base (typically 2-3 equivalents) is crucial to facilitate the transmetalation step.[12][13]

Representative Protocol (Suzuki-Miyaura Coupling):

-

In an oven-dried flask, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

-

Under a positive flow of argon, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).

-

Add a degassed solvent mixture, such as 1,4-dioxane and water (4:1 ratio). Causality: The aqueous phase is essential for dissolving the inorganic base and facilitating the transmetalation step.

-

Heat the mixture to 90-100 °C and stir vigorously for 12-18 hours, monitoring by TLC.

-

After cooling, dilute with ethyl acetate and water. Extract the aqueous layer, combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.

-

Purify the crude product by column chromatography on silica gel.[14]

Caption: Key components for a Suzuki-Miyaura cross-coupling reaction.

Reactions at the C2-Carboxylic Acid: Amide Bond Formation

Amide bond formation is one of the most frequently performed reactions in medicinal chemistry.[15] The carboxylic acid of the title compound can be readily coupled with a wide range of amines.

Mechanistic Rationale: Direct reaction between a carboxylic acid and an amine is unfavorable. Therefore, coupling reagents are used to activate the carboxylic acid, typically by converting the hydroxyl group into a better leaving group. Reagents like EDC (a water-soluble carbodiimide) in the presence of HOBt or DMAP are common choices.[15][16]

Representative Protocol (Amide Coupling):

-

Dissolve this compound (1.0 eq), the desired amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.5 eq) in an anhydrous solvent like DMF or DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add EDC·HCl (1.2 eq) portion-wise, keeping the temperature below 5 °C. Causality: Low temperature is critical to prevent side reactions and racemization if chiral amines are used.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by chromatography or recrystallization.[15]

Caption: Two-stage process of amide bond formation via acid activation.

Applications in Drug Discovery

The benzothiophene scaffold is a well-established pharmacophore. The ability to functionalize the this compound core at two positions makes it an invaluable tool for developing new therapeutic agents.

Table 3: Examples of Approved Drugs Featuring the Benzothiophene Scaffold

| Drug Name | Therapeutic Class | Mechanism of Action | Reference(s) |

|---|---|---|---|

| Raloxifene | Selective Estrogen Receptor Modulator (SERM) | Acts as an estrogen agonist in bone and antagonist in breast and uterine tissue. Used for osteoporosis. | [17][18] |

| Sertaconazole | Antifungal | Inhibits the synthesis of ergosterol, a key component of fungal cell membranes. | [3][19] |

| Zileuton | Anti-asthmatic | Inhibits the 5-lipoxygenase enzyme, blocking the synthesis of leukotrienes. |[4][20][21] |

Safety, Handling, and Storage

-

Hazard Information: Classified as a combustible solid. May cause skin irritation or an allergic skin reaction.[6]

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including safety glasses, gloves, and a lab coat. Use a dust mask or work in a fume hood when handling the powder.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible substances.

Conclusion

This compound is more than just a chemical intermediate; it is a versatile platform for innovation in medicinal chemistry. Its dual reactive centers provide a logical and efficient pathway for creating diverse molecular architectures. By understanding the principles behind its synthesis and reactivity, researchers can leverage this powerful scaffold to accelerate the discovery of next-generation therapeutics. The protocols and insights provided in this guide serve as a robust foundation for its effective application in the laboratory.

References

-

Amerigo Scientific. This compound (97%). Available at: [Link]

-

ResearchGate. FDA-approved benzothiophene-based drugs. Available at: [Link]

-

Wikipedia. Sertaconazole. Available at: [Link]

- Google Patents. Process for synthesizing sertaconazole.

-

Bathini, P. K., et al. AN IMPROVED SYNTHESIS OF RALOXIFENE HYDROCHORIDE: A SELECTIVE ESTROGEN RECEPTOR MODULATOR. Available at: [Link]

-

ResearchGate. Important drug molecules containing thiophene and benzothiophene core moiety. Available at: [Link]

- Google Patents. Synthesis method of Sertaconazole nitrate.

-

ResearchGate. Scheme for the synthesis of Raloxifene. Available at: [Link]

- Google Patents. Process for the preparation of zileuton.

-

Ghafourian, T., et al. (2020). New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition. National Institutes of Health. Available at: [Link]

- Google Patents. Process for the Preparation of Zileuton.

-

International Journal of Pharmaceutical Sciences Review and Research. Benzothiophene: Assorted Bioactive Effects. Available at: [Link]

-

ACS Publications. Synthesis Studies and the Evaluation of C6 Raloxifene Derivatives. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Zileuton? Available at: [Link]

-

Wikipedia. Zileuton. Available at: [Link]

-

Patsnap Synapse. What is the mechanism of Sertaconazole Nitrate? Available at: [Link]

-

Chemistry LibreTexts. 16.1: Electrophilic Aromatic Substitution Reactions - Bromination. Available at: [Link]

-

ResearchGate. Drugs containing benzothiophenes. Available at: [Link]

-

National Institutes of Health. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]

-

PubMed. An overview of benzo[b]thiophene-based medicinal chemistry. Available at: [Link]

-

PubChem. 3-Bromothiophene-2-carboxylic acid. Available at: [Link]

-

MDPI. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Available at: [Link]

-

Royal Society of Chemistry. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Available at: [Link]

-

Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. Available at: [Link]

-

YouTube. Electrophilic Aromatic Substitution- Bromination. Available at: [Link]

-

Amerigo Scientific. This compound (97%). Available at: [Link]

-

SpectraBase. 3-Bromobenzo[b]thiophene. Available at: [Link]

-

National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

-

University of Johannesburg. Reductive amide coupling of nitroarenes and carboxylic acids. Available at: [Link]

-

YouTube. Heterocyclic Chemistry: Synthesis and Reactions Of Benzothiophene. Available at: [Link]

-

Taylor & Francis eBooks. Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis. Available at: [Link]

-

Royal Society of Chemistry. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages. Available at: [Link]

-

ResearchGate. Suzuki cross-coupling reaction of 2-bromothiophene with phenylboronic.... Available at: [Link]

Sources

- 1. An overview of benzo[b]thiophene-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent advances in the synthesis of raloxifene: a selective estrogen receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Sertaconazole - Wikipedia [en.wikipedia.org]

- 4. New Zileuton-Hydroxycinnamic Acid Hybrids: Synthesis and Structure-Activity Relationship towards 5-Lipoxygenase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ijpsjournal.com [ijpsjournal.com]

- 6. This compound (97%) - Amerigo Scientific [amerigoscientific.com]

- 7. 3-Bromothiophene-2-carboxylic acid(7311-64-0) IR Spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction: Anti-bacterial study against clinically isolated extensively drug resistant <i>Escherichia coli</i> sequence type 405 and computational investigation - Arabian Journal of Chemistry [arabjchem.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2: a significant breakthrough for the construction of amides and peptide linkages - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. books.rsc.org [books.rsc.org]

- 18. heteroletters.org [heteroletters.org]

- 19. What is the mechanism of Sertaconazole Nitrate? [synapse.patsnap.com]

- 20. What is the mechanism of Zileuton? [synapse.patsnap.com]

- 21. Zileuton - Wikipedia [en.wikipedia.org]

synthesis of 3-Bromobenzothiophene-2-carboxylic acid from benzo[b]thiophene-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3-Bromobenzothiophene-2-carboxylic acid from Benzo[b]thiophene-2-carboxylic acid

For researchers, medicinal chemists, and professionals in drug development, the strategic modification of heterocyclic scaffolds is a cornerstone of innovation. Among these, the benzo[b]thiophene core is a privileged structure, appearing in numerous pharmacologically active compounds.[1] The targeted introduction of functional groups onto this scaffold is therefore of critical importance. This guide provides a comprehensive technical overview of a reliable and scalable method for the synthesis of this compound, a versatile intermediate, via the direct electrophilic bromination of benzo[b]thiophene-2-carboxylic acid.

Strategic Overview: The Importance of Regiocontrolled Bromination

The synthesis of this compound is a classic example of electrophilic aromatic substitution on a heterocyclic system. The primary challenge and the key to a successful synthesis lies in controlling the regioselectivity of the bromination. The benzo[b]thiophene ring system has several positions susceptible to electrophilic attack. However, the inherent electronic properties of the thiophene ring fused to the benzene ring, along with the influence of the carboxylic acid substituent at the 2-position, direct the incoming electrophile preferentially to the 3-position.

This targeted bromination yields a molecule with two orthogonal reactive sites: the carboxylic acid at the 2-position and the bromo group at the 3-position. The carboxylic acid can be readily converted into amides, esters, or other functional groups, while the bromine atom serves as a handle for a wide range of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. This dual functionality makes this compound a highly valuable building block in the synthesis of complex molecules with potential therapeutic applications.[1]

The Reaction Unveiled: Mechanism and Rationale

The bromination of benzo[b]thiophene-2-carboxylic acid proceeds via an electrophilic aromatic substitution mechanism. A deep understanding of this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

The Overall Transformation

The reaction can be summarized as follows:

Figure 1: General workflow for the synthesis of this compound.

The "Why": Mechanistic Insights and Reagent Roles

The regiochemical outcome of this reaction is a result of the interplay between the activating effect of the sulfur atom and the deactivating effect of the carboxylic acid group.

-

The Benzothiophene Nucleus: The sulfur atom in the thiophene ring is electron-donating through resonance, which activates the ring towards electrophilic attack. The positions most activated by the sulfur are the 2- and 3-positions. Since the 2-position is already substituted, the electrophile preferentially attacks the 3-position.

-

The Carboxylic Acid Group: The carboxylic acid at the 2-position is an electron-withdrawing group, which deactivates the ring towards electrophilic substitution. While typically a meta-director on a benzene ring, its influence on the heterocyclic ring is less pronounced than the activating effect of the sulfur atom.

-

Bromine (Br₂): This is the source of the electrophile. In the polar protic solvent (acetic acid), the Br-Br bond is polarized, and in the presence of the electron-rich benzothiophene ring, it can be attacked to form a bromonium ion-like intermediate.

-

Glacial Acetic Acid: This serves as the solvent for the reaction. Its polar nature helps to dissolve the starting material and reagents and can facilitate the polarization of the bromine molecule.

-

Sodium Acetate (NaOAc): The role of sodium acetate is to act as a weak base. During the reaction, hydrogen bromide (HBr) is formed as a byproduct. HBr is a strong acid that can protonate the starting material or the product, potentially leading to undesired side reactions. Sodium acetate neutralizes the HBr, maintaining a less acidic reaction medium and preventing these side reactions.

The mechanism proceeds through the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or Wheland intermediate.[2][3] The subsequent loss of a proton from the 3-position restores the aromaticity of the ring, yielding the final product.

From Theory to Practice: A Detailed Experimental Protocol

This protocol is based on established literature procedures and provides a reliable method for the synthesis of this compound.[4]

Materials and Reagents

| Reagent/Material | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Equivalents |

| Benzo[b]thiophene-2-carboxylic acid | C₉H₆O₂S | 178.21 | 1.0 g | 1.0 |

| Bromine | Br₂ | 159.81 | 2.48 g (0.8 mL) | 2.78 |

| Anhydrous Sodium Acetate | C₂H₃NaO₂ | 82.03 | 1.0 g | 2.16 |

| Glacial Acetic Acid | C₂H₄O₂ | 60.05 | 30 mL | - |

Step-by-Step Synthesis

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add benzo[b]thiophene-2-carboxylic acid (1.0 g, 5.61 mmol) and anhydrous sodium acetate (1.0 g, 12.1 mmol).

-

Solvent Addition: Add glacial acetic acid (30 mL) to the flask. Stir the mixture to dissolve the solids.

-

Bromine Addition: Slowly add bromine (2.48 g, 15.5 mmol) to the reaction mixture dropwise at room temperature. Caution: Bromine is highly corrosive and toxic. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

-

Reaction: Heat the reaction mixture to 55-60 °C and stir under a nitrogen atmosphere for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: After 24 hours, cool the reaction mixture to room temperature and pour it into 170 mL of ice-cold water. A precipitate will form.

-

Filtration and Washing: Collect the precipitate by vacuum filtration. Wash the solid with cold water (3 x 30 mL) followed by cold ethanol (20 mL) to remove any unreacted bromine and other impurities.

-

Purification: Recrystallize the crude solid from hot acetone to obtain pure this compound as a colorless solid.

-

Drying: Dry the purified product under vacuum.

Product Characterization: Confirming the Structure

The structure of the synthesized this compound can be confirmed by various spectroscopic techniques.

Physical Properties

-

Appearance: Colorless to off-white solid

-

Melting Point: 279-281 °C[4]

-

Molecular Formula: C₉H₅BrO₂S

-

Molecular Weight: 257.10 g/mol

Spectroscopic Data

-

¹H NMR (400 MHz, Acetone-d₆): δ 8.03-7.98 (m, 2H), 7.66-7.57 (m, 2H). The ¹H NMR spectrum is expected to show signals in the aromatic region corresponding to the protons on the benzene ring. The absence of a signal for the proton at the 3-position of the benzothiophene ring, which would typically appear around δ 8.3-8.5 ppm in the starting material, confirms the substitution at this position.

-

¹³C NMR (100 MHz, Acetone-d₆): δ 161.8 (CO), 139.3, 138.6, 128.3, 125.7, 125.5, 122.7, 115.1. The ¹³C NMR spectrum will show a signal for the carboxylic acid carbon around δ 161.8 ppm. The signal for the carbon at the 3-position will be shifted due to the presence of the bromine atom.

-

Mass Spectrometry (ES-MS): m/z 257 (M+H)⁺. The mass spectrum will show the molecular ion peak corresponding to the mass of the product. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) will be observed in the molecular ion cluster, providing definitive evidence for the presence of a single bromine atom.[4]

Troubleshooting and Safety Considerations

-

Incomplete Reaction: If TLC analysis shows a significant amount of starting material remaining after 24 hours, the reaction time can be extended. Ensure the reaction temperature is maintained at 55-60 °C.

-

Formation of Di-brominated Products: While the carboxylic acid group is deactivating, there is a possibility of over-bromination, especially if an excess of bromine is used or if the reaction temperature is too high. Careful control of stoichiometry and temperature is crucial. The purification by recrystallization is generally effective at removing these impurities.

-

Safety:

-

Bromine: is highly toxic, corrosive, and a strong oxidizing agent. Always handle it in a chemical fume hood and wear appropriate PPE, including gloves, safety goggles, and a lab coat. Have a solution of sodium thiosulfate ready to neutralize any spills.

-

Glacial Acetic Acid: is corrosive and can cause severe burns. Handle with care and appropriate PPE.

-

General Precautions: Perform the reaction in a well-ventilated area.

-

Conclusion

The is a robust and reproducible procedure that provides access to a key synthetic intermediate. By understanding the underlying electrophilic aromatic substitution mechanism and the roles of the various reagents, researchers can confidently execute this synthesis and utilize the product for the development of novel compounds in medicinal chemistry and materials science. The strategic placement of the bromo and carboxylic acid groups offers a versatile platform for further molecular elaboration, making this a valuable addition to the synthetic chemist's toolbox.

References

- BenchChem. Application Notes and Protocols: Synthesis of 3-Bromobenzo[b]thiophene-2-carbaldehyde.

- ChemicalBook. This compound & synthesis.

- BenchChem. A Spectroscopic Comparison of 3-Bromobenzo[b]thiophene-2-carbaldehyde and Its Analogs for Drug Discovery and Development.

- BLD Pharm. 29174-66-1|3-Bromobenzo[b]thiophene-2-carboxylic acid.

- Biosynth. This compound | 29174-66-1 | EBA17466.

- Chemistry LibreTexts. 16.

- PubMed Central (PMC).

- BenchChem. This compound | 29174-66-1.

Sources

3-Bromobenzothiophene-2-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 3-Bromobenzothiophene-2-carboxylic Acid: Properties, Synthesis, and Applications

Introduction

The benzo[b]thiophene scaffold is a prominent heterocyclic motif in medicinal chemistry, recognized for its presence in a wide array of biologically active compounds.[1] Its unique electronic properties and rigid structure make it a privileged core for designing novel therapeutic agents. Within this class, this compound stands out as a particularly valuable building block. The strategic placement of a bromine atom at the 3-position and a carboxylic acid at the 2-position creates a bifunctional molecule with orthogonal reactivity. This allows for selective chemical modifications, making it a cornerstone for constructing diverse molecular libraries aimed at drug discovery and materials science.[2]

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and validated synthesis protocol, explore its spectroscopic signature, and discuss its strategic application as a versatile intermediate in the synthesis of complex molecules.

Part 1: Core Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in synthesis and research. This compound is an off-white to light yellow solid at room temperature.[3] Its key identifying and physical characteristics are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₅BrO₂S | [4][5] |

| Molecular Weight | 257.10 g/mol | [4][5][6] |

| CAS Number | 29174-66-1 | [4][6] |

| Melting Point | 275-279 °C | [3][5] |

| Appearance | Off-white to light yellow solid | [3] |

| Predicted Boiling Point | 413.0 ± 30.0 °C | [3] |

| Predicted Density | 1.813 ± 0.06 g/cm³ | [3] |

| InChI Key | UDLGTTKXEYIEMM-UHFFFAOYSA-N | [5] |

Part 2: Synthesis and Mechanistic Rationale

The most common and direct route to this compound is the electrophilic bromination of its parent compound, Benzo[b]thiophene-2-carboxylic acid.[4][7] The thiophene ring is inherently electron-rich, making it susceptible to electrophilic attack. The bromination occurs preferentially at the 3-position due to the activating effect of the adjacent sulfur atom, which stabilizes the cationic intermediate formed during the reaction.

Expert Rationale for Protocol Choices

-

Solvent: Glacial acetic acid is an ideal solvent as it is polar enough to dissolve the starting material and sodium acetate, is stable to the oxidizing conditions of bromine, and facilitates the electrophilic substitution mechanism.

-

Buffering Agent: Anhydrous sodium acetate (NaOAc) is added to the reaction.[4] It acts as a base to buffer the reaction mixture, neutralizing the hydrogen bromide (HBr) that is generated as a byproduct. This prevents potential side reactions and helps to drive the reaction to completion.

-

Reaction Conditions: The reaction is maintained at a moderately elevated temperature (55-60 °C) to ensure a reasonable reaction rate without promoting decomposition or undesired side products.[4] Performing the reaction under an inert nitrogen atmosphere prevents potential oxidation of the sulfur atom.

Detailed Experimental Protocol: Synthesis

The following protocol is adapted from established chemical literature.[4]

-

Reaction Setup: To a solution of Benzo[b]thiophene-2-carboxylic acid (1.0 g, 5.61 mmol) and anhydrous sodium acetate (1.0 g, 12.1 mmol) in glacial acetic acid (30 mL), add bromine (2.48 g, 31.4 mmol) dropwise at room temperature under a nitrogen atmosphere.

-

Heating: Stir the reaction mixture at 55-60 °C for 24 hours. The mixture will typically develop a reddish-brown color.

-

Precipitation and Isolation: After 24 hours, cool the mixture to room temperature and pour it into 170 mL of ice water. A precipitate will form.

-

Filtration and Washing: Filter the resulting precipitate using a Büchner funnel. Wash the solid sequentially with cold water (3 x 30 mL) and then cold ethanol (20 mL) to remove residual acetic acid and unreacted bromine.

-

Purification: Dry the collected solid. For higher purity, recrystallize the crude product from hot acetone to yield this compound as a colorless solid (yield ~50%).[4]

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Part 3: Spectroscopic Characterization (Protocol Validation)

Confirming the identity and purity of the synthesized compound is a non-negotiable step. The protocol is validated by comparing the spectroscopic data of the product with established literature values.

| Analysis | Data (Solvent: acetone-d₆) | Interpretation |

| ¹H NMR | δ 8.03-7.98 (m, 2H), 7.66-7.57 (m, 2H) | The multiplet signals correspond to the four aromatic protons on the fused benzene ring. The absence of a signal for the thiophene proton at the 3-position confirms successful bromination. |

| ¹³C NMR | δ 161.8 (CO), 139.3, 138.6, 128.3, 125.7, 125.5, 122.7, 115.1 | Key signals include the carboxylic acid carbonyl carbon (~161.8 ppm) and the carbon bearing the bromine atom (~115.1 ppm). The remaining signals correspond to the aromatic carbons of the benzothiophene core. |

| Mass Spec. | m/z 257 (M+1, 100%) | The (M+1) peak in electrospray mass spectrometry (ES Mass) confirms the molecular weight of the compound (256.1 g/mol for the monoisotopic mass), consistent with the expected formula. |

| Data sourced from ChemicalBook.[4] |

Part 4: Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from its two distinct reactive handles, which can be addressed with high selectivity.[2]

-

The Carboxylic Acid Group: This group at the 2-position is a versatile nucleophilic handle. It readily undergoes classic reactions such as amidation (to form amides) and esterification (to form esters). This functionality is frequently exploited to link the benzothiophene core to other pharmacophores or to modulate the compound's physicochemical properties, such as solubility and cell permeability. For instance, benzothiophene-2-carboxylic acids have been used to generate acylhydrazone derivatives, which have been explored as potential antimicrobial agents.[2][8]

-

The Bromo Group: The bromine atom at the 3-position is a prime site for introducing molecular diversity via transition metal-catalyzed cross-coupling reactions.[2] It serves as an electrophilic handle for reactions like Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings. This allows for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the attachment of a vast range of aryl, alkyl, and other functional groups.

This dual functionality makes the compound an ideal starting material for building combinatorial libraries for high-throughput screening in drug discovery programs.[2] Research on derivatives has shown promise in developing agents for various therapeutic areas, including oncology and infectious diseases.[2]

Reactivity Sites Diagram

Caption: Orthogonal reactivity of this compound.

Part 5: Safety and Handling

As with any laboratory chemical, proper handling and safety precautions are essential.

| Hazard Information | Details |

| Pictograms | GHS07 (Exclamation mark) |

| Signal Word | Warning |

| Hazard Statements | H302: Harmful if swallowed.H317: May cause an allergic skin reaction. |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection.P301 + P312 + P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth.P302 + P352: IF ON SKIN: Wash with plenty of soap and water. |

| Personal Protective Equipment | Use of a dust mask (type N95), safety glasses, and chemical-resistant gloves is recommended. |

| Safety information sourced from Sigma-Aldrich.[5] |

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for molecular innovation. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its orthogonal reactive sites provide chemists with a reliable and versatile platform for the development of novel compounds. Its demonstrated utility in accessing complex molecular architectures solidifies its role as a key building block in the ongoing search for new pharmaceuticals and advanced materials.

References

-

PubChem. (n.d.). Benzo(b)thiophene-2-carboxylic acid. Retrieved from [Link]

-

Tan, T. H., et al. (2020). Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus. Molecules, 25(1), 126. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound& | 29174-66-1 [amp.chemicalbook.com]

- 4. This compound& synthesis - chemicalbook [chemicalbook.com]

- 5. 3-ブロモベンゾチオフェン-2-カルボン酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 29174-66-1|3-Bromobenzo[b]thiophene-2-carboxylic acid|BLD Pharm [bldpharm.com]

- 7. Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Solubility of 3-Bromobenzothiophene-2-carboxylic Acid in Organic Solvents

This guide provides a comprehensive technical overview of the solubility characteristics of 3-bromobenzothiophene-2-carboxylic acid, a key intermediate in pharmaceutical research and drug development. Recognizing the critical role of solubility in reaction kinetics, purification, and formulation, this document offers a deep dive into the theoretical principles governing its solubility, detailed experimental protocols for its determination, and insights into its practical applications.

Introduction: The Significance of a Versatile Heterocycle

This compound is a multifaceted organic compound that serves as a crucial building block in the synthesis of a wide array of biologically active molecules.[1] Its rigid benzothiophene core, coupled with the reactive handles of a carboxylic acid and a bromine atom, makes it a valuable scaffold in medicinal chemistry.[1] Researchers are actively exploring its derivatives for various therapeutic applications, including the development of anticancer, anti-inflammatory, and antimicrobial agents.[1]

The solubility of this compound in organic solvents is a fundamental physical property that dictates its utility in synthesis, purification, and formulation. A thorough understanding of its solubility profile allows researchers to select appropriate solvent systems for chemical reactions, develop effective crystallization procedures, and formulate drug candidates with optimal bioavailability.

Theoretical Considerations: Predicting Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound, featuring both nonpolar and polar functionalities, results in a nuanced solubility profile.

-

The Benzothiophene Core: The fused benzene and thiophene rings create a relatively large, nonpolar, and aromatic system. This core structure contributes to its solubility in nonpolar and moderately polar aromatic solvents through van der Waals forces and π-π stacking interactions.

-

The Carboxylic Acid Group: This functional group is highly polar and capable of acting as both a hydrogen bond donor and acceptor. This allows for strong interactions with polar protic solvents like alcohols and aprotic solvents that can accept hydrogen bonds, such as ethers and ketones.

-

The Bromo Group: The bromine atom adds to the overall molecular weight and introduces a degree of polarity. Its presence can influence crystal lattice energy and interactions with specific solvents.

The interplay of these structural features suggests that this compound will exhibit limited solubility in highly nonpolar solvents like hexanes and greater solubility in more polar organic solvents.

The Critical Role of pH

The carboxylic acid moiety is acidic and will deprotonate in the presence of a base to form a carboxylate salt. This ionization dramatically increases the polarity of the molecule, rendering it significantly more soluble in aqueous basic solutions.[4] This pH-dependent solubility is a key principle exploited in extraction and purification processes.

Experimental Determination of Solubility: A Step-by-Step Protocol

Given the absence of readily available quantitative solubility data for this compound, this section provides a robust, self-validating experimental protocol for its determination.

Materials and Equipment:

-

This compound (solid, off-white to light yellow)[5]

-

A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane)

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or water bath

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Experimental Workflow Diagram:

Caption: Experimental workflow for determining the solubility of this compound.

Detailed Protocol:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of this compound into several glass vials. The excess solid is crucial to ensure that a saturated solution is achieved.

-

To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or water bath set to a constant temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for an extended period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Sample Processing:

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid pellet.

-

Filter the collected supernatant through a 0.22 µm syringe filter to remove any remaining microscopic particles.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered, saturated solution with a known volume of the same solvent to bring the concentration within the linear range of the analytical method.

-

Determine the concentration of this compound in the diluted sample using a validated HPLC method with UV detection. A calibration curve prepared with known concentrations of the compound will be required.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Data Presentation: An Illustrative Example

The data obtained from the experimental protocol should be summarized in a clear and concise table. The following table is a hypothetical representation of potential solubility data for this compound at 25 °C.

| Solvent | Solvent Polarity (Dielectric Constant) | Predicted Solubility | Experimentally Determined Solubility (mg/mL) |

| Hexane | 1.9 | Very Low | < 0.1 |

| Toluene | 2.4 | Low | 1-5 |

| Dichloromethane | 9.1 | Moderate | 5-10 |

| Ethyl Acetate | 6.0 | Moderate | 10-20 |

| Acetone | 21 | High | 20-50 |

| Ethanol | 24.5 | High | > 50 |

| Methanol | 32.7 | Very High | > 100 |

| Water (pH 7) | 80.1 | Very Low | < 0.01 |

| 5% Aq. NaHCO₃ | N/A | Very High (as salt) | > 200 |

Note: The values in the "Experimentally Determined Solubility" column are for illustrative purposes only and should be determined experimentally.

Practical Applications in Drug Development and Synthesis

A comprehensive understanding of the solubility of this compound is paramount for its effective use in research and development.

-

Reaction Solvent Selection: The choice of solvent is critical for achieving optimal reaction rates and yields. Knowing the solubility allows chemists to select a solvent that will dissolve both the starting material and other reactants, ensuring a homogeneous reaction mixture.

-

Crystallization and Purification: Recrystallization is a common technique for purifying solid compounds. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. The solubility data is essential for identifying suitable solvent systems. A synthesis protocol for this compound notes that it can be recrystallized from hot acetone.[6]

-

Formulation of Drug Candidates: For derivatives of this compound that are being developed as pharmaceuticals, solubility in both aqueous and organic media is a critical factor influencing bioavailability. Poor aqueous solubility can be a major hurdle in drug development.

Conclusion

This compound is a valuable building block in medicinal chemistry, and a thorough understanding of its solubility is essential for its effective application. While specific quantitative data is not widely published, this guide provides the theoretical framework and a detailed experimental protocol for its determination. By applying the principles of "like dissolves like" and leveraging the pH-dependent solubility of the carboxylic acid group, researchers can effectively manipulate and utilize this compound in a variety of synthetic and pharmaceutical applications.

References

-

CHEM 227L, Mount St. Mary's University. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

-

University of Calgary. (2023, August 31). Solubility of Organic Compounds. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, November 19). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0. Retrieved from [Link]

Sources

electrophilic aromatic substitution of benzothiophene-2-carboxylic acid

An In-depth Technical Guide to the Electrophilic Aromatic Substitution of Benzothiophene-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electrophilic aromatic substitution (EAS) of benzothiophene-2-carboxylic acid, a key heterocyclic scaffold in medicinal chemistry. The document elucidates the theoretical underpinnings of the reactivity and regioselectivity of this substrate, detailing the influence of the fused thiophene and benzene rings, as well as the deactivating, meta-directing carboxylic acid group. A thorough examination of nitration reactions is presented, supported by established experimental protocols and a summary of expected outcomes. The guide also explores other significant EAS reactions, including halogenation and Friedel-Crafts acylation, offering predictive insights and adaptable methodologies. Visual aids in the form of diagrams and structured data tables are integrated to enhance understanding and practical application in a research and development setting.

Introduction: The Significance of the Benzothiophene Scaffold

Benzothiophene, an aromatic heterocyclic compound, consists of a thiophene ring fused to a benzene ring.[1] This structural motif is of considerable interest in medicinal chemistry and materials science due to its presence in a wide array of pharmacologically active molecules and functional organic materials.[1][2] The benzothiophene core is found in drugs with diverse therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.[2]

The functionalization of the benzothiophene ring system through electrophilic aromatic substitution is a fundamental strategy for the synthesis of novel derivatives with tailored properties. Benzothiophene-2-carboxylic acid, in particular, serves as a versatile building block, with the carboxylic acid group offering a handle for further synthetic modifications, such as amidation and esterification.[3] Understanding the nuances of its EAS reactions is therefore critical for the rational design and synthesis of new chemical entities.

Theoretical Considerations: Reactivity and Regioselectivity

The outcome of an electrophilic aromatic substitution reaction on benzothiophene-2-carboxylic acid is governed by a complex interplay of electronic effects originating from the fused ring system and the substituent.

The Benzothiophene Ring System

In the absence of substituents, electrophilic attack on benzothiophene preferentially occurs at the C3 position of the thiophene ring.[1][4] This is attributed to the ability of the sulfur atom to stabilize the resulting cationic intermediate (the sigma complex or arenium ion) through its lone pair of electrons. The fused benzene ring also plays a role in stabilizing the intermediate.

The Influence of the 2-Carboxylic Acid Group

The carboxylic acid group (-COOH) at the C2 position is a strong electron-withdrawing group.[5][6] It deactivates the aromatic ring towards electrophilic attack through a negative inductive effect and a resonance effect where the carbonyl group withdraws electron density from the ring.[7][8] This deactivation makes EAS reactions on benzothiophene-2-carboxylic acid more challenging compared to unsubstituted benzothiophene.

Crucially, the -COOH group is a meta-director on a simple benzene ring.[5][6][7] In the context of benzothiophene-2-carboxylic acid, this deactivating effect is most pronounced on the thiophene ring, effectively shifting the focus of electrophilic attack to the less deactivated benzene ring.

The interplay of these directing effects is visually summarized in the workflow below:

Caption: Logical workflow for predicting EAS regioselectivity.

Nitration of Benzothiophene-2-carboxylic Acid

Nitration is a well-documented EAS reaction for benzothiophene-2-carboxylic acid, and studies have shown that substitution occurs primarily on the benzene ring, leading to a mixture of isomers.[9][10] The reaction conditions, particularly temperature and the nitrating agent, significantly influence the product distribution.[9]

Reaction Outcomes and Regioselectivity

Research has demonstrated that the nitration of benzothiophene-2-carboxylic acid yields a mixture of the 3-, 4-, 6-, and 7-nitro isomers.[9] A minor side reaction involving the electrophilic displacement of the carboxyl group to form 2-nitrobenzothiophene has also been observed.[9]

The distribution of isomers is a classic example of kinetic versus thermodynamic control:

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., 0°C) using potassium nitrate in sulfuric acid, the reaction is under kinetic control, and the formation of the 5- and 6-nitro isomers is often favored.[11]

-

Thermodynamic Control (Elevated Temperature): At higher temperatures (e.g., 60°C) with nitric acid in a mixture of sulfuric and acetic acids, the reaction is under thermodynamic control, and the more stable 4-nitro isomer can be the major product.[9][11]

The following diagram illustrates the general nitration scheme:

Caption: Products of the nitration of benzothiophene-2-carboxylic acid.

Experimental Protocols

The following are adaptable experimental protocols for the nitration of benzothiophene-2-carboxylic acid, based on established methodologies for 3-substituted benzothiophenes.[11]

Protocol 1: Nitration under Thermodynamic Control

-

Dissolution: Dissolve benzothiophene-2-carboxylic acid in a mixture of glacial acetic acid and concentrated sulfuric acid.

-

Heating: Heat the solution to 60°C with constant stirring.

-

Addition of Nitrating Agent: Add concentrated nitric acid dropwise to the heated solution. Maintain vigorous stirring.

-

Reaction Monitoring: Maintain the reaction temperature at 60°C and monitor the progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice water.

-

Isolation: Collect the precipitated product by filtration and wash thoroughly with water until the filtrate is neutral.

-

Purification: The mixture of isomers can be separated by column chromatography or fractional crystallization.

Protocol 2: Nitration under Kinetic Control

-

Cooling: To a stirred solution of benzothiophene-2-carboxylic acid in concentrated sulfuric acid, cool the mixture to 0°C in an ice bath.

-

Addition of Nitrating Agent: Add finely powdered potassium nitrate portion-wise, ensuring the temperature remains at 0°C.

-

Reaction Monitoring: Continue stirring at 0°C for several hours, monitoring the reaction by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Once the ice has melted, collect the precipitated solid by filtration. Wash the solid with water until the washings are neutral.

-

Purification: Purify the resulting mixture of isomers as described above.

Data Summary

| Reaction Condition | Predominant Isomer(s) | Reference |

| Conc. HNO₃ in H₂SO₄/AcOH, 60°C | 4-Nitro | [9][11] |

| KNO₃ in conc. H₂SO₄, 0°C | 5-Nitro and 6-Nitro | [11] |

Other Electrophilic Aromatic Substitution Reactions

While nitration is the most extensively studied EAS reaction for this substrate, other important transformations like halogenation and Friedel-Crafts acylation can be anticipated based on the established electronic effects.

Halogenation

Halogenation (e.g., bromination or chlorination) of benzothiophene-2-carboxylic acid is expected to proceed on the benzene ring due to the deactivating effect of the carboxylic acid group on the thiophene ring.

Anticipated Protocol for Bromination:

-

Dissolution: Dissolve benzothiophene-2-carboxylic acid in a suitable solvent such as acetic acid.

-

Addition of Brominating Agent: Add a solution of bromine in acetic acid dropwise to the stirred solution. The reaction may be performed at room temperature or with gentle heating.

-

Catalyst (Optional): A Lewis acid catalyst such as iron(III) bromide (FeBr₃) can be added to increase the rate of reaction.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: Quench the reaction by adding a solution of sodium bisulfite to remove excess bromine. Pour the mixture into water and collect the precipitated product by filtration.

-

Purification: Purify the product by recrystallization or column chromatography.

The regioselectivity is expected to be a mixture of isomers, with substitution occurring on the benzene ring.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group onto an aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst.[12] However, Friedel-Crafts reactions are generally unsuccessful on strongly deactivated rings.[7] Therefore, the Friedel-Crafts acylation of benzothiophene-2-carboxylic acid is expected to be challenging.

Should the reaction proceed, it would likely occur on the benzene ring. Alternative methods for acylation, such as those that do not rely on traditional Lewis acids, may be more successful.[13]

Generalized Protocol for Friedel-Crafts Acylation (with anticipated difficulty):

-

Complex Formation: In a flask equipped with a stirrer and under an inert atmosphere, suspend the Lewis acid catalyst (e.g., aluminum chloride) in an inert solvent (e.g., dichloromethane or nitrobenzene).

-

Addition of Acylating Agent: Add the acyl chloride or anhydride dropwise to the cooled suspension.

-

Addition of Substrate: Add a solution of benzothiophene-2-carboxylic acid in the same solvent to the reaction mixture.

-

Reaction: Allow the reaction to stir at room temperature or with gentle heating.

-

Work-up: Quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Extraction and Purification: Extract the product with an organic solvent, wash the organic layer, dry it, and purify by standard methods.

Conclusion

The is a nuanced process governed by the deactivating and directing effects of the 2-carboxylic acid group. This guide has provided a detailed overview of the theoretical principles and practical considerations for these reactions. Nitration is a feasible transformation that primarily yields a mixture of isomers substituted on the benzene ring, with the product distribution being highly dependent on the reaction conditions. While other EAS reactions like halogenation and Friedel-Crafts acylation are less documented for this specific substrate, a foundational understanding of the underlying electronic effects allows for the formulation of predictive outcomes and rational experimental design. This knowledge is invaluable for researchers and scientists engaged in the synthesis of novel benzothiophene derivatives for drug discovery and development.

References

-

Why is the carboxylic group in benzoic group a meta-directing group? - Quora. (2018-01-25). Available at: [Link]

-

Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C - RSC Publishing. Available at: [Link]

-

A STUDY OF THE SUBSTITUTION REACTIONS OF BENZO[b]THIOPHENE AND ITS DERIVATIVES - Canadian Science Publishing. (1962). Available at: [Link]

-

Carboxylic acid - Aromatic, Organic, Reactions - Britannica. Available at: [Link]

-

Benzo[b]thiophenes and benzo[b]furans: reactions and synthesis | 18 | - Taylor & Francis eBooks. (1995). Available at: [Link]

-

Solved: The -COOH group in electrophilic aromatic substitution is :ortho directing para directing [Chemistry] - Gauth. Available at: [Link]

-

Synthesis of hydroxy benzothiophene/naphthalene carboxylic acids as potent NSAIDs. (2005). Indian Journal of Heterocyclic Chemistry. Available at: [Link]

-

Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC - NIH. (2022-01-14). Available at: [Link]

-

Benzothiophene. PubChem. Available at: [Link]

-

Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - NIH. (2015). Available at: [Link]

-

Directing Effects - A Level Chemistry Revision Notes - Save My Exams. (2025-01-10). Available at: [Link]

-

Electrophilic Aromatic Substitution. Available at: [Link]

-

Benzothiophene synthesis - Organic Chemistry Portal. Available at: [Link]

-

Synthesis of methyl 3-hydroxybenzo[b]thiophene-2-carboxylate esters by nitro displacement | The Journal of Organic Chemistry - ACS Publications. (2002). Available at: [Link]

-

(PDF) Substrate and positional selectivity in electrophilic substitution reactions in pyrrole, furan, thiophene, and selenophene derivatives and related benzoannelated systems - ResearchGate. (2005). Available at: [Link]

-

Development of potential manufacturing routes for substituted thiophenes – Preparation of halogenated 2-thiophenecarboxylic acid derivatives as building blocks for a new family of 2,6-dihaloaryl 1,2,4-triazole insecticides - Beilstein Journals. (2005). Available at: [Link]

-

Benzo[b]thiophen derivatives. Part X. Nitration of benzo[b]thiophen-3-carboxylic acid - Journal of the Chemical Society C - RSC Publishing. (1969). Available at: [Link]

-

Friedel-Crafts Acylation - Organic Chemistry Portal. Available at: [Link]

-

Amides and Esters of Benzo[b]thiophene-2-carboxylic Acid | Journal of Medicinal Chemistry. (1969). Available at: [Link]

-

Synthetic concept via Friedel‐Crafts acylation was not successfully applied. - ResearchGate. Available at: [Link]

-

Scope of benzothiophenes.[a,b] [a] Reactions were conducted on a... - ResearchGate. Available at: [Link]

-

Benzo(b)thiophene-2-carboxylic acid | C9H6O2S | CID 95864 - PubChem. Available at: [Link]

-

Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles - MDPI. (2020). Available at: [Link]

-

22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. (2021-07-31). Available at: [Link]

Sources

- 1. grokipedia.com [grokipedia.com]

- 2. Synthesis and Biological Evaluation of Benzo[b]thiophene Acylhydrazones as Antimicrobial Agents against Multidrug-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Synthesis of Benzothiophene_Chemicalbook [chemicalbook.com]

- 5. quora.com [quora.com]

- 6. gauthmath.com [gauthmath.com]

- 7. Carboxylic acid - Aromatic, Organic, Reactions | Britannica [britannica.com]

- 8. Electrophilic Aromatic Substitution [chem.latech.edu]

- 9. Substitution reactions of benzo[b]thiophen derivatives. Part III. Nitration of benzo[b]thiophen-2-carboxylic acid and its 3-methyl derivative - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 10. cdnsciencepub.com [cdnsciencepub.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Friedel-Crafts Acylation [organic-chemistry.org]

- 13. Transition-metal/Lewis acid free synthesis of acyl benzothiophenes via C-C bond forming reaction - PMC [pmc.ncbi.nlm.nih.gov]

key spectral features of 3-Bromobenzothiophene-2-carboxylic acid

An In-depth Technical Guide to the Key Spectral Features of 3-Bromobenzothiophene-2-carboxylic Acid

This guide provides an in-depth analysis of the essential spectroscopic characteristics of this compound (C₉H₅BrO₂S, MW: 257.10 g/mol ).[1] Intended for researchers, medicinal chemists, and quality control specialists, this document moves beyond a simple data summary. It offers a detailed interpretation of the spectral data, explains the underlying chemical principles, and provides robust, field-tested protocols for data acquisition. Understanding these spectral signatures is critical for unambiguous structural confirmation, purity assessment, and advancing the use of this versatile heterocyclic scaffold in synthetic and medicinal chemistry.[2]

Molecular Structure and Analytical Overview

The unique spectral features of this compound arise directly from its molecular architecture: a benzothiophene core functionalized with both a bromine atom and a carboxylic acid group. Each functional component imparts a distinct and identifiable signature in spectroscopic analysis.

The analytical workflow for characterizing this molecule follows a logical progression from functional group identification (FTIR) to detailed structural mapping (NMR) and definitive molecular weight confirmation (MS). This multi-technique approach ensures a self-validating system for structural elucidation.

Caption: General workflow for spectroscopic analysis.[3]

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Infrared spectroscopy is the primary technique for confirming the presence of key functional groups. For this compound, the spectrum is dominated by the highly characteristic absorptions of the carboxylic acid moiety, superimposed on the fingerprint of the aromatic benzothiophene core.

The most telling feature is the carboxylic acid O-H stretch, which appears as an exceptionally broad band from 2500 to 3300 cm⁻¹, a result of strong intermolecular hydrogen bonding that forms a dimeric structure.[4][5] The carbonyl (C=O) stretch is also prominent and its position is informative; conjugation with the benzothiophene ring system lowers its frequency compared to a saturated carboxylic acid.[6]

Table 1: Key IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity | Notes |

| Carboxylic Acid O-H | Stretch | 2500 - 3300 | Broad, Strong | The broadness is highly characteristic due to hydrogen bonding.[4][5] |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium, Sharp | Often observed on top of the broad O-H band. |

| Carbonyl C=O | Stretch | 1680 - 1710 | Strong, Sharp | Frequency is lowered by conjugation with the aromatic ring.[6] |

| Aromatic C=C | Stretch | 1450 - 1600 | Medium to Weak | Multiple bands are typical for aromatic systems. |

| Carboxylic Acid C-O | Stretch | 1210 - 1320 | Strong | Coupled with O-H in-plane bending.[5] |

| C-Br | Stretch | 500 - 650 | Medium to Strong | Located in the lower frequency fingerprint region. |

Experimental Protocol: Attenuated Total Reflectance (ATR) FTIR

-

Sample Preparation: Place a small, powdered amount of the solid sample directly onto the diamond crystal of the ATR accessory. No solvent is required.

-